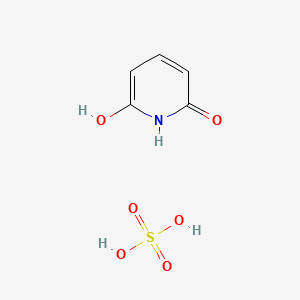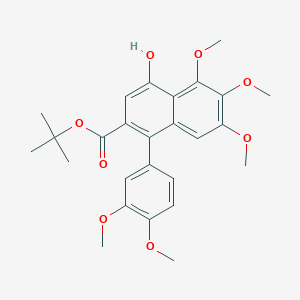
6-Hydroxypyridin-2(1H)-one sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a sulphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyridin-2(1H)-one sulphate typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with sodium hydroxide to form 2-hydroxypyridine, followed by further hydroxylation at the 6th position using a suitable oxidizing agent . The sulphate group can be introduced by reacting the hydroxylated pyridine with sulphuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxypyridin-2(1H)-one sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine ketones or aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Hydroxypyridin-2(1H)-one sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypyridine: Similar in structure but lacks the sulphate group.
6-Hydroxypyridine: Similar but without the sulphate group.
2-Pyridone: A related compound with a keto group instead of a hydroxyl group.
Uniqueness
6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both the hydroxyl and sulphate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56047-04-2 |
|---|---|
Fórmula molecular |
C5H7NO6S |
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
6-hydroxy-1H-pyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4) |
Clave InChI |
JAGQQVFIGXVVPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1)O.OS(=O)(=O)O |
Números CAS relacionados |
626-06-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966384.png)

![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)
![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)

![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)
